N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyrano[2,3-c]pyridine core fused with a benzodiazolylphenyl substituent. The hydroxymethyl group at position 5 and the imino group at position 2 contribute to its polar and hydrogen-bonding capabilities, while the 8-methyl group enhances hydrophobic interactions.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-13-21-17(15(12-30)11-26-13)10-18(22(25)32-21)24(31)27-16-8-6-14(7-9-16)23-28-19-4-2-3-5-20(19)29-23/h2-11,25,30H,12H2,1H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBJCPLIDYGMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 1H-1,3-benzodiazole: This can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of the pyrano[2,3-c]pyridine core: This involves the cyclization of appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under basic or acidic conditions.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The imino group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrano[2,3-c]pyridine moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound share the pyrano[2,3-c]pyridine scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison with a closely related compound from the evidence:
Compound from :
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Key Differences and Hypothesized Effects :
Benzodiazolyl vs. In contrast, the chloro-dimethoxyphenyl group in ’s analog is more lipophilic and may enhance membrane permeability but reduce target specificity .
Imino Substituent: The 4-methoxyphenylimino group in ’s compound introduces a methoxy electron-donating group, which could stabilize the imino tautomer. The target compound’s benzodiazolyl-linked phenyl group may instead favor π-π interactions in hydrophobic binding pockets.
Metabolic Stability :
- The chloro and methoxy groups in ’s compound are likely to slow oxidative metabolism compared to the benzodiazolyl group, which may be susceptible to enzymatic degradation via cytochrome P450 enzymes.
Research Findings and Structural Insights
While direct biological data for the target compound are absent in the provided evidence, crystallographic analysis using SHELX software () could elucidate its conformational preferences. For example:
- The hydroxymethyl group’s orientation may influence solvent accessibility.
- The benzodiazolyl-phenylamide moiety’s planarity could be critical for stacking with aromatic residues in enzyme active sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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